7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol, followed by cyclization, yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using appropriate oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins.
Medicine: It is being investigated for its anticancer properties, particularly as a kinase inhibitor.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), leading to the induction of apoptosis in cancer cells . The compound’s ability to bind to and inhibit multiple kinases makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Similar Compounds
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound shares a similar core structure but lacks the methyl group at the 7-position.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness
7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 7-position enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-10-6(11)2-5-3-8-4-9-7(5)10/h3-4H,2H2,1H3 |
InChI Key |
AWROAWYSEGMEIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CN=CN=C21 |
Origin of Product |
United States |
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